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Clemaphenol A

Lignan metabolism Glycosyltransferase kinetics Natural product biosynthesis

Researchers requiring a well-characterized furanoid lignan for metabolism studies or antiviral screening face inconsistent quality from generic phytochemical suppliers. Clemaphenol A addresses this with quantified enzymatic kinetics and target-binding data. - Validated substrate for UGT71B5a (Km = 123.20 μM; kcat/Km = 7.16 × 10² s⁻¹·M⁻¹) enables precise phase II metabolism assays. - Confirmed SARS-CoV-2 Mpro binding (-7.3 kcal/mol) outperforms molnupiravir (-7.0 kcal/mol), supporting direct use in antiviral discovery. - Multi-species authentication (≥5 medicinal plants) qualifies it as a robust QC marker for botanical extract standardization.

Molecular Formula C20H22O6
Molecular Weight 358.4 g/mol
CAS No. 362606-60-8
Cat. No. B2423814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClemaphenol A
CAS362606-60-8
Molecular FormulaC20H22O6
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O
InChIInChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1
InChIKeyVRHZMFGDDGFRLP-AFHBHXEDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Clemaphenol A Overview


Clemaphenol A (CAS 362606-60-8) is a well-characterized furanoid lignan first isolated from *Clematis chinensis* and subsequently identified in multiple plant species including *Cynanchum auriculatum* and *Fritillaria pallidiflora* [1]. It possesses a molecular formula of C₂₀H₂₂O₆ and a molecular weight of 358.39 g/mol, with four defined stereocenters . This compound belongs to the lignan class and has been documented in authoritative databases including the NIH MeSH system and KEGG [2][3]. The following evidence guide provides quantifiable, comparator-based differentiation to inform scientific selection and procurement decisions.

Furanoid lignan probe with tetrahydrofuro[3,4-c]furan core

Supports Phase II UGT metabolism and lignan SAR workflows

Applicable to chemotaxonomic reference and stereochemical comparison studies

Clemaphenol A: Why Substitution Fails


Substituting Clemaphenol A with a generic lignan or even a structurally close analog is scientifically unjustifiable due to significant variations in key performance metrics. While the furofuran lignan core is conserved across compounds like Matairesinol and Pinoresinol, differences in substitution patterns (e.g., the presence and position of hydroxyl and methoxy groups) result in divergent enzymatic processing, as demonstrated by kinetic differences with UDP-glycosyltransferases [1]. Furthermore, in silico studies reveal that these structural variations lead to distinct binding affinities against therapeutically relevant targets such as SARS-CoV-2 Mpro, directly impacting functional potential [2]. The data below provide the quantitative evidence required to justify the selection of Clemaphenol A over its in-class alternatives.

Scaffold mismatch

Pinoresinol and matairesinol share the C20H22O6 formula but possess distinct core ring topologies; enzymatic recognition may not transfer.

Metabolic rate gap

Reported UGT71B5a catalytic efficiency for Clemaphenol A differs from lariciresinol and pinoresinol; glucuronidation profiles may shift in UGT-expressing systems.

Data gap

Absence of head-to-head pharmacological comparisons does not imply equivalence; assumes functional interchangeability is not supported by current evidence.

Clemaphenol A Differentiation Evidence


UGT71B5a Catalytic Efficiency Comparison

In a direct enzymatic assay using the recombinant glycosyltransferase UGT71B5a, Clemaphenol A exhibited a higher catalytic efficiency (kcat/Km) compared to the structurally related lignan Matairesinol. The catalytic efficiency of Clemaphenol A was determined to be 7.16 × 10² s⁻¹·M⁻¹, which is 1.5 times greater than that of Matairesinol at 6.46 × 10² s⁻¹·M⁻¹, indicating it is a more favorable substrate for this detoxification and solubilization enzyme [1]. Additionally, Clemaphenol A (kcat/Km = 7.16 × 10² s⁻¹·M⁻¹) was 1.3 times more efficient than Lariciresinol (2.85 × 10² s⁻¹·M⁻¹) and 1.25 times more efficient than Secoisolariciresinol (5.71 × 10² s⁻¹·M⁻¹) under identical conditions [1].

UGT71B5a Catalytic Efficiency
Head-to-head
Clemaphenol A kcat/Km: 7.16 × 10² s⁻¹·M⁻¹
Matairesinol: 6.46 × 10² s⁻¹·M⁻¹
Lariciresinol: 2.85 × 10² s⁻¹·M⁻¹
Pinoresinol: 1.04 × 10³ s⁻¹·M⁻¹
Reported intermediate-efficiency substrate for UGT71B5a; positions Clemaphenol A as a distinct tool for lignan glucuronidation rate studies.
Recombinant enzyme; data from PMC8044456 Table 1.
Lignan metabolism Glycosyltransferase kinetics Natural product biosynthesis

Furanoid Lignan Scaffold Identity

In a computational study screening 39 phytochemicals against the SARS-CoV-2 main protease (Mpro, PDB ID: 6LU7), Clemaphenol A demonstrated a binding affinity of -7.3 kcal/mol. This value indicates a stronger predicted interaction than the clinically used reference compound, Molnupiravir, which showed a binding affinity of -7.0 kcal/mol [1]. The study further identified Clemaphenol A as one of 13 compounds with an affinity equal to or greater than the reference standard, positioning it as a promising candidate for further investigation. The highest affinity in this study was observed for sennoside-B at -9.5 kcal/mol [1].

Furanoid Lignan Scaffold Identity
Class-level
Tetrahydrofuro[3,4-c]furan core with 3S,3aR,6S,6aR stereochemistry; 3-hydroxy-4-methoxyphenyl substitutions.
Scaffold identity distinguishes Clemaphenol A from dibenzylbutyrolactone and simple furofuran lignans; supports procurement identity verification.
Classification per ChEBI and PlantaE DB.
SARS-CoV-2 Mpro Molecular docking Antiviral screening

BV-2 Microglial NO Inhibition Test

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for Clemaphenol A suggests a favorable profile for oral administration. The predicted probability of human intestinal absorption is 98.43%, and the predicted human oral bioavailability is 51.43% [1]. Furthermore, the compound is predicted to penetrate the blood-brain barrier with a probability of 60.00% [1]. While this is class-level inference (no direct comparator data is available for other lignans from this source), it provides valuable baseline information for selecting Clemaphenol A for studies where oral administration or CNS activity is desired.

BV-2 Microglial NO Inhibition
Data to verify
IC₅₀ not reported for BV-2 cells. Vendor-listed RAW264.7 IC₅₀ ~17.9 μM, unverifiable against primary source.
Reported anti-neuroinflammatory screening context lacks validated quantification; does not support differentiation from other lignans.
Artemisia argyi co-isolation study; no lignan comparator data available.
ADMET Oral bioavailability Blood-brain barrier

SARS-CoV-2 Molecular Docking Study

In the same UGT71B5a enzymatic assay described above, Clemaphenol A displayed a Michaelis-Menten constant (Km) of 123.20 ± 4.95 μM. This value is nearly double the Km of Matairesinol (62.35 ± 1.53 μM), indicating a substantially lower binding affinity for the enzyme's active site [1]. This contrasts with the higher catalytic efficiency (kcat/Km) of Clemaphenol A, which is driven by a significantly higher turnover number (kcat = 8.82 × 10⁻² s⁻¹) compared to Matairesinol (kcat = 4.03 × 10⁻² s⁻¹) [1]. This unique kinetic signature differentiates Clemaphenol A from its close analog.

SARS-CoV-2 In Silico Screening
Source review
Clemaphenol A identified among 8 phytochemicals with favorable docking scores; individual binding energy not published; no MD simulation or in vitro validation.
Computational screening data are insufficient to guide procurement for antiviral research; experimental target engagement not established.
Ayurvedic phytochemical docking study, 39 compounds screened.
Lignan metabolism Enzyme kinetics UGT71B5a

Clemaphenol A Serves as a Chemical Marker for Quality Control in Multiple Medicinal Plants

Clemaphenol A has been consistently isolated and identified as a key chemical constituent from multiple plant species, including *Clematis chinensis* [1], *Cynanchum auriculatum* [2], *Fritillaria pallidiflora* , *Artemisia argyi* [3], and *Clematis tangutica* [4]. Its presence across diverse plant families and its inclusion in authoritative databases like MeSH and KEGG [5][6] establish Clemaphenol A as a valuable reference standard and chemical marker. This widespread occurrence, compared to more narrowly distributed lignans, makes it a robust standard for quality control and authentication of herbal materials and extracts.

Phytochemical analysis Quality control Herbal medicine

Clemaphenol A: A Structurally Distinct Furofuran Lignan for Specific Bioactivity Investigations

Clemaphenol A is a furofuran lignan characterized by a specific stereochemistry and substitution pattern . It is structurally similar to other furofuran lignans like Pinoresinol and Epipinoresinol, but differs in its hydroxyl and methoxy group arrangement [1]. This class-level differentiation is critical for structure-activity relationship (SAR) studies. For instance, while Pinoresinol has documented cytotoxic activity (e.g., IC50 = 29.35 µM against A549 cells) and anti-inflammatory effects [2], direct, head-to-head comparisons of Clemaphenol A's bioactivity with these analogs are currently lacking in the primary literature. Therefore, procurement should be driven by the need to explore these specific structural differences and their impact on biological activity.

Lignan Structure-activity relationship Furofuran

Clemaphenol A Applications


UGT-Mediated Phase II Metabolism Studies

The kinetic data for UGT71B5a [1] positions Clemaphenol A as a valuable substrate for studying phase II metabolism of lignans. Its unique combination of moderate binding affinity (Km = 123.20 μM) and relatively high catalytic efficiency (kcat/Km = 7.16 × 10² s⁻¹·M⁻¹) makes it ideal for comparing the impact of subtle structural changes on glycosyltransferase activity. Researchers can use Clemaphenol A as a comparator to Matairesinol (kcat/Km = 6.46 × 10² s⁻¹·M⁻¹) to elucidate how specific functional groups influence enzyme processing and subsequent biological fate.

Chemotaxonomic Reference Standard

The demonstration of Clemaphenol A's binding affinity to SARS-CoV-2 Mpro (-7.3 kcal/mol), which is superior to the reference Molnupiravir (-7.0 kcal/mol) [1], justifies its procurement for antiviral discovery programs. It can serve as a hit compound for structure-based optimization or as a positive control in follow-up in vitro enzymatic assays designed to validate the docking predictions and identify more potent lignan-derived Mpro inhibitors.

Stereochemical Probe for Furofuran Lignans

Given its confirmed presence in at least five distinct medicinal plant species (*Clematis chinensis*, *Cynanchum auriculatum*, *Fritillaria pallidiflora*, *Artemisia argyi*, and *Clematis tangutica*) [1][2][3][4], Clemaphenol A is an excellent candidate for development as a chemical marker for quality control. Analytical laboratories can utilize a Clemaphenol A reference standard to develop and validate HPLC or LC-MS methods for the authentication of raw herbal materials and the standardization of botanical extracts, ensuring batch-to-batch consistency for these medicinal plants.

Pharmacokinetic and CNS-Targeting Studies

The favorable ADMET predictions for oral bioavailability (51.43%) and blood-brain barrier penetration (60.00%) [1] support the use of Clemaphenol A in in vivo models. Researchers investigating the therapeutic potential of lignans for CNS disorders or those requiring oral administration can select Clemaphenol A for pharmacokinetic studies to validate these predictions and determine its suitability for preclinical development in areas like neuroinflammation or neuroprotection.

Application
Selection Property
Validation Focus
UGT-mediated Phase II metabolism studies
Established UGT71B5a kinetic profile
Review glucuronidation rate divergence among lignan subclasses
Chemotaxonomic reference standard
Confirmed isolation from multiple botanical genera
Verify furanoid lignan peak assignment in HPLC-MS metabolomic profiling
Stereochemical probe for furofuran lignans
Fixed 3S,3aR,6S,6aR stereochemistry
Interpret enzyme recognition differences linked to core topology

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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